

4-Hepten-2-one: An Enigmatic Ketone in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: 4-Hepten-2-one

Cat. No.: B1231225

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While the world of flavor and fragrance chemistry is rich with a diverse palette of ketones, **4-hepten-2-one** remains a molecule of limited commercial application. Despite its presence in some natural sources, it has not found a significant place in the portfolios of flavorists and perfumers. This document provides a comprehensive overview of the available information on **4-hepten-2-one**, explores the characteristics of a closely related and commercially significant analog, and presents detailed protocols for the evaluation and application of new chemical entities in flavor and fragrance formulations, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties and Natural Occurrence

4-Hepten-2-one exists as two geometric isomers, (4E)-**4-hepten-2-one** and (4Z)-**4-hepten-2-one**. The (E)-isomer has been identified as a naturally occurring volatile compound in bananas and corn.^{[1][2]} However, a notable industry resource recommends that (E)-**4-hepten-2-one** is "not for fragrance use" and "not for flavor use," suggesting potential limitations due to undesirable sensory properties, instability, or regulatory constraints.^{[1][3]} Information regarding the organoleptic properties of the (Z)-isomer is not readily available in public literature.

Table 1: Physicochemical Data for (E)-**4-Hepten-2-one**

Property	Value
Molecular Formula	C ₇ H ₁₂ O
Molecular Weight	112.17 g/mol
Boiling Point	149.00 to 150.00 °C @ 760.00 mm Hg (est.)
Flash Point	103.00 °F. TCC (39.60 °C.) (est.)
Solubility	Soluble in alcohol; slightly soluble in water (5445 mg/L @ 25 °C est.)
Natural Occurrence	Banana, Corn[1][2]

A Tale of a Methyl Group: The Case of 6-Methyl-5-hepten-2-one

In stark contrast to **4-hepten-2-one**, the methylated analog, 6-methyl-5-hepten-2-one (also known as sulcatone), is a widely used and well-characterized flavor and fragrance ingredient. [4] Its distinct and complex organoleptic profile makes it a versatile component in a variety of commercial products.

Organoleptic Profile of 6-Methyl-5-hepten-2-one

The sensory characteristics of 6-methyl-5-hepten-2-one are multifaceted, with nuances that are highly dependent on concentration.[4]

Table 2: Organoleptic Profile of 6-Methyl-5-hepten-2-one

Medium	Concentration	Descriptors
Odor (in 10% dipropylene glycol)	10%	Citrus, green, musty, lemongrass, apple[4][5][6]
Odor (neat)	Neat	Fruity, apple, musty, ketonic, creamy, with slight cheesy and banana nuances[5][6]
Flavor	10 ppm	Green, vegetative, musty, apple, banana, and green bean-like[4][5][6]

Applications of 6-Methyl-5-hepten-2-one in Flavors

This versatile ketone is employed to impart or enhance a range of fruit and savory flavor profiles.[4]

Table 3: Typical Use Levels of 6-Methyl-5-hepten-2-one in Food Products

Food Category	Typical Use Level (ppm)
Pomegranate Flavors	30[7]
Gravies	10
Baked Goods, Chewing Gum, Frozen Dairy, Gelatin, Pudding, Hard Candy, Non-alcoholic Beverages	7.78
Alcoholic Beverages	0.5

Applications of 6-Methyl-5-hepten-2-one in Fragrances

In perfumery, 6-methyl-5-hepten-2-one is utilized as a top note to introduce a fresh, green, and citrusy character to fragrances. Its adaptability allows for its incorporation into various fragrance families, from fresh and agrestic to fruity and floral compositions, where it can provide a natural-smelling lift and brightness.[4]

Experimental Protocols for Evaluation and Application

For researchers and scientists interested in evaluating the potential of novel compounds like **4-hepten-2-one**, a structured experimental approach is crucial. The following protocols provide a framework for sensory evaluation and application testing.

Protocol for Sensory Evaluation of a Novel Chemical Entity

Objective: To determine the organoleptic profile of a new chemical entity (e.g., **4-hepten-2-one**) for potential flavor and fragrance applications.

Materials:

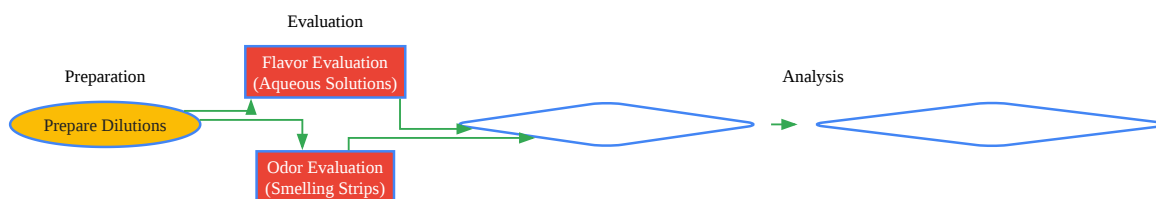
- Test compound (high purity)
- Odorless solvent (e.g., dipropylene glycol for fragrance, ethanol or propylene glycol for flavor)
- Glass smelling strips
- Inert, odor-free tasting cups
- Deionized, filtered water (for flavor evaluation)
- A panel of trained sensory analysts (typically 5-10 members)

Methodology:

- Preparation of Solutions:
 - For odor evaluation, prepare serial dilutions of the test compound in dipropylene glycol (e.g., 10%, 1%, 0.1%).
 - For flavor evaluation, prepare solutions in a suitable solvent and then dilute in water to appropriate tasting concentrations (e.g., 10 ppm, 1 ppm, 0.1 ppm). A control of plain water

should also be prepared.

- Odor Evaluation:
 - Dip smelling strips into each dilution and the neat compound.
 - Allow the solvent to evaporate for a few seconds.
 - Present the strips to the sensory panel in a well-ventilated, odor-free room.
 - Panelists should record the odor characteristics at different time intervals (top note, middle note, dry-down).
- Flavor Evaluation:
 - Present the prepared aqueous solutions to the panel in coded cups.
 - Panelists should take a small sip, swirl it in their mouth, and expectorate.
 - Panelists should rinse with deionized water between samples.
 - Flavor characteristics, including taste, mouthfeel, and aftertaste, should be recorded.
- Data Analysis:
 - Compile the descriptors from all panelists.
 - Create a sensory profile using a spider web diagram or a descriptive attribute table.
 - Determine the odor and flavor thresholds if possible through further dilutions.



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Sensory Evaluation Workflow

Protocol for Incorporation of a Novel Flavor into a Beverage Matrix

Objective: To assess the performance and sensory impact of a new flavor chemical in a model beverage system.

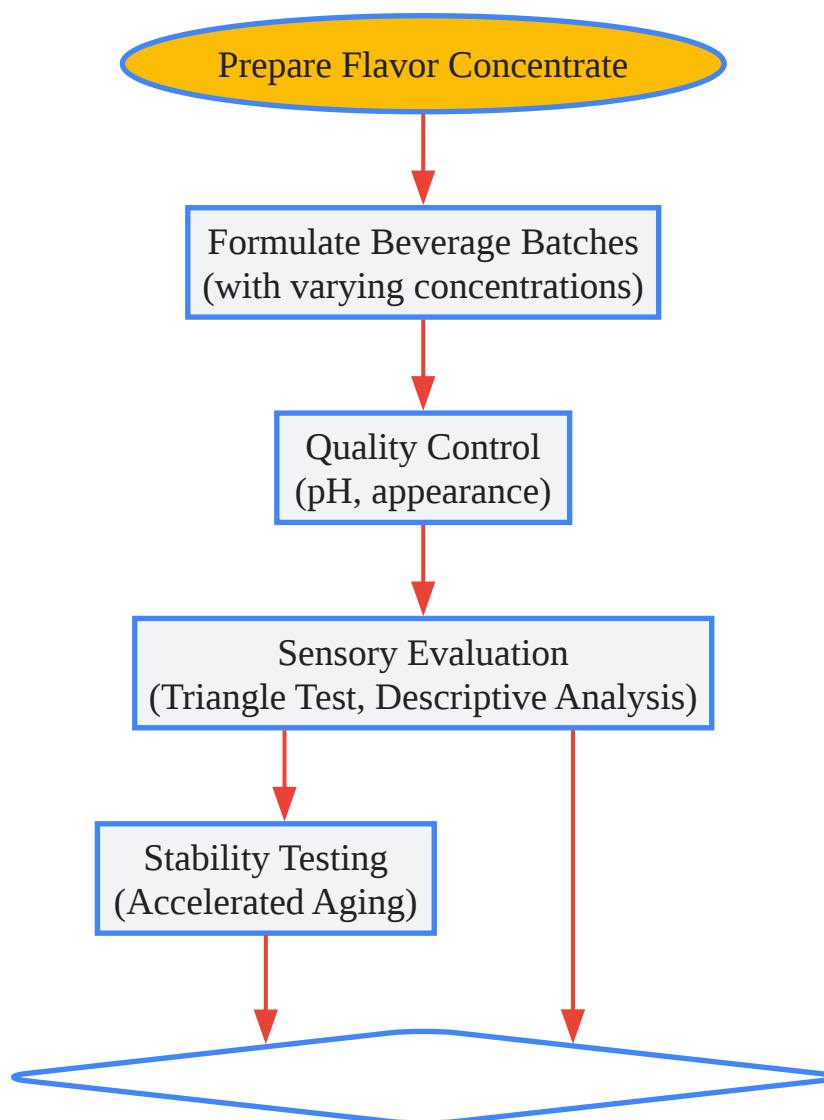
Materials:

- Test flavor compound
- Base beverage matrix (e.g., sweetened carbonated water, still water, or a simple juice base)
- Analytical balance
- Volumetric flasks and pipettes
- pH meter
- Homogenizer or high-shear mixer (if necessary)

Methodology:

- Preparation of a Flavor Concentrate:

- Dissolve the test compound in a food-grade solvent (e.g., ethanol or propylene glycol) to create a concentrated stock solution (e.g., 1000 ppm).
- Beverage Formulation:
 - Prepare a batch of the base beverage.
 - Divide the base into several smaller, equal-volume batches.
 - Add the flavor concentrate to each batch at different concentrations (e.g., 0.1 ppm, 0.5 ppm, 1 ppm, 5 ppm).
 - Ensure thorough mixing.
 - Prepare a control batch with no added flavor.
- Quality Control:
 - Measure and record the pH of each batch.
 - Observe for any physical changes such as precipitation or color change.
- Sensory Evaluation:
 - Conduct a sensory panel using a triangle test or a paired comparison test to determine if there is a perceivable difference between the flavored beverages and the control.
 - Use a descriptive analysis to characterize the flavor profile of the successful dilutions.
- Stability Testing:
 - Store the flavored beverage samples under controlled conditions (e.g., refrigerated, ambient, accelerated aging) and conduct sensory evaluations at regular intervals to assess flavor stability.



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Flavor Application Workflow

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of any new chemical entity for flavor and fragrance use must be rigorously assessed. GC-MS is the standard analytical technique for this purpose.

Objective: To verify the identity and purity of a synthesized or purchased batch of **4-hepten-2-one**.

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Helium carrier gas

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **4-hepten-2-one** sample in a suitable solvent (e.g., dichloromethane or hexane) at approximately 100 ppm.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample into the GC.
 - The oven temperature program should be optimized to separate the target compound from any potential impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.
 - The mass spectrometer should be set to scan a mass range appropriate for the target molecule and potential byproducts (e.g., m/z 35-350).
- Data Analysis:
 - Identify the peak corresponding to **4-hepten-2-one** by its retention time and mass spectrum.
 - Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).
 - Calculate the purity of the sample by integrating the peak area of **4-hepten-2-one** and dividing it by the total area of all peaks.

Conclusion

While **4-hepten-2-one** itself does not appear to be a significant ingredient in the flavor and fragrance industry, its methylated counterpart, 6-methyl-5-hepten-2-one, demonstrates the profound impact that subtle structural modifications can have on the sensory properties and commercial viability of a molecule. For researchers and scientists, the provided protocols offer a foundational approach to the systematic evaluation of new chemical entities for their potential as novel flavor and fragrance ingredients. The exploration of such enigmatic molecules is essential for the continued innovation and expansion of the flavorist's and perfumer's palette.

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